Einecs 259-505-1
Description
Identification and Isomeric Considerations of Propylene (B89431) Glycol Monomethyl Ether (1-Methoxy-2-propanol, α-isomer) and 2-Methoxy-1-propanol (β-isomer)
The chemical synthesis of propylene glycol monomethyl ether from the reaction of propylene oxide with methanol (B129727) results in the formation of two isomers: 1-methoxy-2-propanol (B31579) (the α-isomer) and 2-methoxy-1-propanol (the β-isomer). nih.gov Commercial PGME is predominantly composed of the α-isomer, with the β-isomer typically present as an impurity. echemi.comcanada.ca The α-isomer is the more commercially significant of the two.
The structural difference between the two isomers lies in the placement of the methyl and hydroxyl groups on the propane (B168953) chain. In 1-methoxy-2-propanol (α-isomer), the methoxy (B1213986) group is on the first carbon and the hydroxyl group is on the second. Conversely, in 2-methoxy-1-propanol (β-isomer), the methoxy group is on the second carbon and the hydroxyl group is on the first. ontosight.ai This seemingly minor structural variance leads to different metabolic pathways and toxicological profiles. researchgate.net The α-isomer is primarily metabolized through O-demethylation, while the β-isomer is processed by alcohol/aldehyde dehydrogenase. nih.gov
The physical and chemical properties of these isomers also differ, as detailed in the table below.
| Property | 1-Methoxy-2-propanol (α-isomer) | 2-Methoxy-1-propanol (β-isomer) |
| CAS Number | 107-98-2 wikipedia.org | 1589-47-5 chembk.com |
| Molecular Formula | C4H10O2 wikipedia.orgatamanchemicals.com | C4H10O2 ontosight.aichembk.com |
| Molar Mass | 90.12 g/mol wikipedia.org | 90.121 g/mol chembk.com |
| Appearance | Colorless liquid wikipedia.org | Colorless, clear liquid cymitquimica.com |
| Odor | Ethereal wikipedia.org | Mild cymitquimica.com |
| Boiling Point | 120 °C wikipedia.org | 130 °C echemi.com |
| Melting Point | -97 °C wikipedia.org | -84.2°C (estimate) echemi.com |
| Density | 0.92 g/cm³ (at 20 °C) wikipedia.org | 0.938 g/cm³ (at 20 °C) echemi.com |
| Flash Point | 32 °C wikipedia.org | 41.87°C echemi.com |
| Water Solubility | Miscible wikipedia.org | Miscible echemi.com |
This table is interactive. Click on the headers to sort the data.
Role of Glycol Ethers in Scientific Inquiry and Industrial Applications
Glycol ethers, as a broad class of solvents, are valued for their ability to dissolve a wide array of substances, making them indispensable in numerous products. alliancechemical.com They are categorized into E-series (derived from ethylene (B1197577) oxide) and P-series (derived from propylene oxide). glycol-ethers.eunih.gov P-series glycol ethers, like PGME, are recognized for their high performance as industrial solvents. glycol-ethers.eu
Their applications are extensive and varied, including:
Paints and Coatings: They act as solvents and coalescing agents, improving the flow and leveling of paint for a smoother application. alliancechemical.comatamankimya.com They are effective with a wide variety of resins such as acrylics, epoxies, and polyurethanes. glycol-ethers.eu
Cleaning Products: Glycol ethers are used in degreasers, glass cleaners, and all-purpose cleaners due to their ability to dissolve grease and other contaminants. alliancechemical.com
Inks: In the printing industry, they dissolve resins in ink formulations and help control viscosity and drying time. alliancechemical.com
Electronics: They are used in the manufacturing of laminates for circuit boards and for cleaning solder flux. glycol-ethers.eulyondellbasell.com
Other Applications: Their uses extend to adhesives, sealants, textiles, leather processing, agricultural products, and cosmetics. alliancechemical.comatamankimya.com
Historical Context of Research on Propylene Glycol Methyl Ether Isomers
Research into glycol ethers dates back to their development in the 1930s. nih.gov Initially, the E-series of glycol ethers were widely used. However, due to concerns about their toxicity, the industry has progressively shifted towards the P-series, which are considered to have a lower toxicity profile. atamankimya.comnih.gov
The use of propylene glycol methyl ethers has significantly increased since the 1980s as they became substitutes for the more toxic ethylene glycol ethers. atamanchemicals.com Research has focused on understanding the distinct toxicological profiles of the α and β isomers of PGME. nih.govresearchgate.net Studies have investigated their metabolism and potential effects, leading to regulations on the permissible amount of the β-isomer in commercial products. oecd.org For instance, European Union regulations require that commercially available PGME contains less than 0.5% of the β-isomer. oecd.org Ongoing research continues to explore the properties and applications of these isomers, aiming to ensure their safe and effective use in various industries. researchgate.net
Table of Compound Names
| Common Name | IUPAC Name |
| Propylene Glycol Monomethyl Ether (PGME) | 1-Methoxypropan-2-ol |
| α-isomer | 1-Methoxy-2-propanol |
| β-isomer | 2-Methoxy-1-propanol |
| Einecs 259-505-1 | 2-Methoxy-1-propanol |
Properties
CAS No. |
55154-38-6 |
|---|---|
Molecular Formula |
C22H24N4O5S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;quinolin-2-yl hydrogen sulfate |
InChI |
InChI=1S/C13H17N3O.C9H7NO4S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;11-15(12,13)14-9-6-5-7-3-1-2-4-8(7)10-9/h5-9H,1-4H3;1-6H,(H,11,12,13) |
InChI Key |
XXFUWLQJMWSPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC=C2C(=C1)C=CC(=N2)OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Reaction Studies
Industrial Synthesis of Propylene (B89431) Glycol Monomethyl Ether via Methanol (B129727) and Propylene Oxide Reaction
The primary industrial route for producing Propylene Glycol Monomethyl Ether (PGME) involves the catalyzed reaction of methanol with propylene oxide. procurementresource.comatamanchemicals.com This process is typically conducted in a continuous flow reactor. sathyabama.ac.infossee.in The fundamental reaction mechanism is a nucleophilic attack by methanol on the epoxide ring of propylene oxide, leading to the formation of PGME. procurementresource.com
A common industrial setup involves feeding a solution of a catalyst in methanol, along with propylene oxide, into a reactor. google.com The reaction is exothermic, and byproducts such as Dipropylene Glycol Monomethyl Ether (DPGMME) can also be formed. sathyabama.ac.infossee.in Following the reaction, the product stream is directed to a distillation column to separate and recover unreacted methanol and the desired PGME product. sathyabama.ac.inprocurementresource.com In some process configurations, a pre-reactor is used where methanol and propylene oxide initially react. Once the temperature in the pre-reactor reaches approximately 100°C, the products are then transferred to a catalytic distillation column for further reaction and purification. google.comgoogle.com The final, substantially pure PGME is typically collected as a bottoms product from the distillation column. google.com
Simulations for plant design often model the reactor as an equilibrium reactor operating under conditions that ensure a total liquid phase, for instance, at 100°C and a pressure of 3 atmospheres. google.com These simulations are crucial for optimizing production, with target capacities for plants producing around 10 to 13 metric tons per day being a subject of design studies. sathyabama.ac.infossee.in
Catalytic Systems and Isomer Selectivity in Glycol Ether Synthesis
The choice of catalyst is a critical factor in the synthesis of PGME as it governs the product distribution, specifically the ratio of the two isomers: 1-methoxy-2-propanol (B31579) (the α-isomer) and 2-methoxy-1-propanol (the β-isomer). google.comresearchgate.net The nature of the catalyst, whether acidic or basic, dictates which of the carbon-oxygen bonds in the asymmetric propylene oxide ring is preferentially opened. researchgate.net
Acidic catalysts theoretically favor the formation of the primary alcohol, 2-methoxy-1-propanol. researchgate.networdpress.com The reaction mechanism under acidic conditions involves the protonation of the oxygen atom in the propylene oxide ring, followed by the nucleophilic attack of methanol. This attack preferentially occurs at the more substituted carbon atom, leading to the primary alcohol isomer. researchgate.net
However, in practice, conventional solid acid catalysts such as acid zeolites and cation-exchangeable clay minerals, while exhibiting good activity, often show lower selectivity for the desired isomer. researchgate.net For instance, the use of conventional acid catalysts like TiCl4, FeCl3, and ZrCl4 has been observed to result in higher selectivity towards the secondary alcohol, 1-methoxy-2-propanol, contrary to theoretical expectations. wordpress.com To address this, research has focused on developing novel solid acid catalysts. For example, clay-supported tris(2,4-pentanedionato)zirconium(IV) has been shown to achieve a selectivity of 58% towards 2-methoxy-1-propanol under mild reaction conditions. wordpress.com Another approach involves using aluminum-modified titanium silicalite-1 (Al-TS-1) as a bifunctional catalyst, which has demonstrated the ability to directly synthesize PGME from propylene and hydrogen peroxide with a selectivity of up to 91.53%. rsc.org
Basic catalysts are widely employed in industrial processes to selectively produce 1-methoxy-2-propanol, the isomer with lower toxicity. researchgate.netasianpubs.org These catalysts promote the ring-opening of propylene oxide at the less sterically hindered carbon atom. researchgate.netasianpubs.org The mechanism involves the deprotonation of methanol by the base to form a methoxide (B1231860) ion, which then acts as the nucleophile. google.com
Basic catalysts can be either homogeneous, such as sodium hydroxide (B78521) or amines, or heterogeneous. google.comgoogle.com While homogeneous catalysts show high selectivity, they present challenges in separation and can cause corrosion. asianpubs.org Consequently, there is significant interest in solid base catalysts. asianpubs.org
A variety of heterogeneous basic catalysts have been investigated, including:
Metal Oxides: Magnesium oxide (MgO) has been found to be highly selective for the synthesis of 1-methoxy-2-propanol due to its moderate base strength. researchgate.net Nano metal oxides like α-Fe2O3 have also shown excellent performance, with 97.7% conversion of propylene oxide and 83.0% selectivity to 1-methoxy-2-propanol at 160°C. rsc.org
Hydrotalcite-like Compounds: These materials, particularly after calcination to form layered double oxides (LDOs), are effective catalysts. For instance, a core-shell structured SiO2@CeMgAl-LDO catalyst achieved 99.7% conversion of propylene oxide and 92.4% selectivity for 1-methoxy-2-propanol at 120°C. rsc.org
Zeolitic Imidazolate Frameworks (ZIFs): ZIF-8 has demonstrated high activity and selectivity (up to 93.8%) for 1-methoxy-2-propanol and can be reused without significant loss of activity. catalysis.ru
The table below summarizes the performance of various basic catalysts in the synthesis of 1-methoxy-2-propanol.
| Catalyst System | Propylene Oxide Conversion (%) | 1-Methoxy-2-propanol Selectivity (%) | Reference |
| α-Fe₂O₃ | 97.7 | 83.0 | rsc.org |
| SiO₂@CeMgAl-LDO | 99.7 | 92.4 | rsc.org |
| ZIF-8 | High | 93.8 | catalysis.ru |
| Choline (B1196258) hydroxide (ionic liquid) | 95.4 | 94.6 | researchgate.net |
Ionic liquids (ILs) have emerged as promising catalysts for the synthesis of propylene glycol ethers due to their negligible vapor pressure, high thermal stability, and reusability. asianpubs.org Basic ionic liquids, in particular, have shown excellent catalytic performance in the alcoholysis of propylene oxide. researchgate.net
For example, choline hydroxide, a basic ionic liquid, has been reported to achieve a 95.4% conversion of propylene oxide and a 94.6% selectivity to 1-methoxy-2-propanol. researchgate.net Another study utilized 1,1,3,3-tetramethylguanidium lactate (B86563) ([TMG][Lac]) immobilized on solid supports like MCM-41, silica (B1680970) gel, and attapulgite. These supported ionic liquid catalysts were effective in producing 1-methoxy-2-propanol, could be easily separated from the product mixture, and reused without a decrease in activity or selectivity. asianpubs.org Methyl carbonate ionic liquids have also been used as catalysts, demonstrating high conversion rates and selectivity. google.com
The catalytic activity of ionic liquids is influenced by factors such as reaction temperature and the molar ratio of reactants. For supported [TMG][Lac] catalysts, the yield of PGME was found to increase significantly as the reaction temperature rose from 323 K to 353 K. asianpubs.org
Reaction Kinetics and Process Simulation in Propylene Glycol Monomethyl Ether Synthesis
Understanding the reaction kinetics is essential for the design and optimization of industrial reactors for PGME synthesis. Process simulation tools, such as Aspen Plus, are often used to model the process and develop kinetic models. google.comgoogle.com
The determination of kinetic parameters, such as the reaction rate constant and activation energy, is crucial for accurate process modeling. These parameters are typically obtained by fitting experimental data from batch or continuous reactors to kinetic models. mdpi.com
For the related synthesis of propylene glycol methyl ether acetate (B1210297) (PGMEA) from PGME, studies have used heterogeneous catalysts like Amberlyst-15. In one such study, batch reactions were conducted at various temperatures to obtain kinetic parameters. mdpi.comresearchgate.net The activation energy for the transesterification of PGME with methyl acetate was determined to be 55.704 kJ·mol⁻¹. acs.org Another study on the esterification of PGME with acetic acid using Amberlyst-35 as a catalyst determined the apparent activation energy to be 62.0 kJ/mol based on a Langmuir-Hinshelwood-Hogen-Watson (LHHW) kinetic model. researchgate.net
While specific kinetic parameters for the direct synthesis of PGME using various heterogeneous catalysts are often proprietary or specific to the catalyst system under investigation, the general approach involves monitoring the concentration of reactants and products over time at different temperatures and catalyst loadings. google.com These data are then used to derive the rate equations that describe the reaction system. For instance, process simulations for PGME production have been based on feed rates of 1900 kg/h of methanol and 1000 kg/h of propylene oxide, with the reactor modeled to reach equilibrium conversion. google.com
The table below presents kinetic parameters for a related reaction, the synthesis of PGMEA, which provides insight into the methodologies used.
| Reaction | Catalyst | Kinetic Model | Activation Energy (kJ/mol) | Reference |
| Transesterification of PGME with Methyl Acetate | - | - | 55.704 | acs.org |
| Esterification of PGME with Acetic Acid | Amberlyst-35 | LHHW | 62.0 | researchgate.net |
Compound Names
| Common Name/Abbreviation | Chemical Name |
| PGME | Propylene Glycol Monomethyl Ether |
| DPGMME | Dipropylene Glycol Monomethyl Ether |
| 1-methoxy-2-propanol | 1-methoxy-2-propanol |
| 2-methoxy-1-propanol | 2-methoxy-1-propanol |
| PGMEA | Propylene Glycol Methyl Ether Acetate |
| [TMG][Lac] | 1,1,3,3-tetramethylguanidium lactate |
| Al-TS-1 | Aluminum-modified titanium silicalite-1 |
| ZIF-8 | Zeolitic Imidazolate Framework-8 |
| LDO | Layered Double Oxide |
| LHHW | Langmuir-Hinshelwood-Hogen-Watson |
Micro-Tubular Circulating Reactor Applications in Synthesis
The synthesis of precursors to Propylene Glycol Monomethyl Ether Acetate (PGMEA), such as 1-methoxy-2-propanol, has been effectively demonstrated using microreaction devices. In one method, a methanol solution is combined with an alkaline catalyst and then mixed with propylene oxide in a micro-mixer. This mixture is then fed into a microreactor to produce 1-methoxy-2-propanol. google.com For instance, with a molar ratio of propylene oxide to methanol at 1:5 and a reaction temperature of 120°C, a residence time of 7 minutes in the microreactor can yield 97% pure 1-methoxy-2-propanol. google.com This intermediate can then be further processed to obtain other valuable chemicals. google.com The use of microreactors offers advantages in controlling reaction conditions and improving safety and efficiency for such chemical transformations. google.com
Synthesis of Propylene Glycol Monomethyl Ether Acetate (PGMEA) and Related Derivatives
The primary industrial route to PGMEA is the esterification of propylene glycol monomethyl ether (PGME) with acetic acid (AA). mdpi.com This reversible reaction requires an acid catalyst to achieve practical reaction rates. mdpi.com
Reaction Kinetics of Esterification with Acetic Acid
The kinetics of the esterification of PGME with acetic acid are significantly influenced by temperature and reactant ratios. In studies using solid acid catalysts, the reaction rate increases with temperature. For example, in a batch reaction with a 1:1 molar ratio of PGME to acetic acid, increasing the temperature from 60°C to 100°C substantially accelerates the formation of PGMEA. mdpi.com
Kinetic models, such as the Langmuir-Hinshelwood-Hogen-Watson (LHHW) model, have been found to be highly consistent with experimental data, suggesting a surface reaction-controlled process. researchgate.net One study determined the apparent activation energy for the forward reaction to be 62.0 kJ/mol. researchgate.net Another investigation, using a pseudo-homogeneous kinetic model, calculated activation energies of 65.68 kJ/mol for the forward reaction (Ea+) and 57.78 kJ/mol for the reverse reaction (Ea-). cip.com.cn
The effect of reactant molar ratio is also a critical factor. Research has shown that varying the initial molar ratio of PGME to acetic acid affects the equilibrium yield of PGMEA. Under optimized conditions, including a temperature of 353 K and an initial PGME to AA molar ratio of 1:3, a PGMEA equilibrium yield of 78% has been achieved. researchgate.net
| Kinetic Model | Catalyst | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Langmuir-Hinshelwood-Hogen-Watson (LHHW) | Amberlyst-35 | 62.0 kJ/mol | researchgate.net |
| Pseudo-homogeneous | SO₄²⁻/TiO₂ | 65.68 kJ/mol (forward) | cip.com.cn |
| Pseudo-homogeneous | SO₄²⁻/TiO₂ | 57.78 kJ/mol (reverse) | cip.com.cn |
| Pseudo-homogeneous | Amberlyst-15 | 66.5 kJ/mol (forward) | researchgate.net |
Utilization of Solid Catalysts in PGMEA Synthesis
To overcome the drawbacks associated with homogeneous catalysts like sulfuric acid, such as corrosion and separation difficulties, significant research has focused on solid acid catalysts. mdpi.comresearchgate.net These heterogeneous catalysts simplify the process and are more environmentally friendly. mdpi.comresearchgate.net
Commonly studied solid catalysts for PGMEA synthesis include:
Ion-Exchange Resins: Macroporous ion-exchange resins like Amberlyst-15 and Amberlyst-35 have proven effective. mdpi.comresearchgate.net They demonstrate high catalytic activity and stability, allowing for streamlined purification processes. mdpi.comresearchgate.net For instance, using Amberlyst-15 in a batch reaction can efficiently produce PGMEA, and the kinetic data obtained can be successfully applied to simulate and design continuous flow reactors like a plug flow reactor (PFR). mdpi.com With Amberlyst-35, a catalyst loading of 10 wt% of the total reactant mass was found to be optimal under specific conditions. researchgate.net
Sulfated Metal Oxides: Solid acid catalysts like SO₄²⁻/TiO₂ have also been prepared and optimized for PGMEA synthesis. mdpi.comcip.com.cn These catalysts show high stability and consistent performance. mdpi.com The shaping of these catalysts, for example by incorporating binders and pore-forming materials, has been investigated to create robust catalysts suitable for industrial applications. cip.com.cn
The use of these solid catalysts in continuous reaction systems, such as fixed-bed reactors, allows for efficient production and separation. google.com By removing water, a byproduct of the esterification, the reaction equilibrium can be shifted towards the product side, resulting in higher conversion efficiency. researchgate.netgoogle.com
| Catalyst | Reaction System | Key Findings | Reference |
|---|---|---|---|
| Amberlyst-15 | Batch and Plug Flow Reactor (PFR) | Stable catalyst, simplifies purification. Kinetic parameters successfully used for PFR simulation. | mdpi.comresearchgate.net |
| Amberlyst-35 | Batch Reactor | Achieved 78% equilibrium yield at 353 K with a 1:3 PGME:AA ratio and 10 wt% catalyst loading. | researchgate.net |
| SO₄²⁻/TiO₂ | Batch Reactor | Demonstrated high stability and consistent performance. Optimal preparation methods were determined. | mdpi.comcip.com.cn |
| Ion-Exchange Resin | Reactive Distillation (RD) | Using an entrainer (toluene) in an RD column with a solid catalyst minimizes reactant loss and significantly increases conversion. | researchgate.net |
Environmental Dynamics and Biodegradation Research
Biodegradation Mechanisms in Aquatic and Terrestrial Environments
The breakdown of PBO in soil and water is a key aspect of its environmental fate, with microbial activity playing a significant role.
Under aerobic (oxygen-present) conditions, the primary mechanism for the degradation of Piperonyl Butoxide in both soil and aquatic environments is microbial oxidation. nih.govpublications.gc.ca The main degradation pathway involves the oxidation of the butoxyethoxyethyl side chain. nih.govfao.org This process leads to the formation of several major transformation products, which are generally more water-soluble and less persistent than the parent compound. publications.gc.caregulations.gov
Key metabolites identified through this aerobic pathway include:
PBO-alcohol (methylenedioxypropyl benzyl (B1604629) alcohol): An initial product formed from the oxidation of the side chain. nih.govpublications.gc.ca
PBO-aldehyde: The subsequent oxidation product of PBO-alcohol. nih.govpublications.gc.ca
PBO-acid: A further oxidation product. publications.gc.ca
M2 (2-{[2-(6-propyl-1,3-benzodioxol-5-yl)methoxy]ethoxy}acetic acid): Another major transformation product resulting from microbial degradation. publications.gc.ca
Ultimately, this degradation pathway can lead to the complete mineralization of the compound into carbon dioxide. nih.gov There is no evidence of significant accumulation of these metabolites in the environment. nih.gov
The persistence of PBO is evaluated by its half-life, the time it takes for half of the initial amount of the substance to degrade. This value varies significantly depending on the environmental medium and conditions such as the presence of sunlight and oxygen. deepgreenpermaculture.combeyondpesticides.org
In terrestrial environments , PBO is considered to be slightly to moderately persistent. publications.gc.ca Its degradation is significantly accelerated by the presence of sunlight (photolysis) and aerobic conditions. deepgreenpermaculture.combeyondpesticides.org The half-life in soil can range from as short as one day in shallow soil exposed to sunlight to as long as 63 days in aerobic conditions without sunlight. regulations.govbeyondpesticides.orgorst.edu Factors such as soil type, organic matter content, temperature, and pH also influence the degradation rate. deepgreenpermaculture.com
In aquatic environments , PBO is generally less persistent, especially when exposed to sunlight. orst.edu While stable against hydrolysis at various pH levels, it degrades through photolysis and aerobic aquatic metabolism. nih.govregulations.gov Under anaerobic conditions, as found in some sediments, its degradation is considerably slower. regulations.gov
| Environmental Medium | Condition | Reported Half-Life | Source(s) |
|---|---|---|---|
| Soil | Aerobic | 14 - 63 days | nih.govregulations.gov |
| Soil | Aerobic (Typical) | ~13 days | orst.edurevize.com |
| Soil | With Sunlight | 0.8 - 3 days | regulations.govbeyondpesticides.orgorst.edu |
| Water | Aerobic Aquatic Metabolism | 38 - 104.3 days | publications.gc.caregulations.gov |
| Water | Anaerobic Aquatic Metabolism | 78 - 81 days | regulations.gov |
| Water | With Sunlight (Photolysis) | 8.4 hours | nih.govorst.edurevize.com |
Atmospheric Fate and Transformation Processes
Once released into the atmosphere, PBO is subject to chemical and physical processes that determine its transformation and removal.
Particulate-phase PBO is removed from the atmosphere through wet and dry deposition. nih.gov Wet deposition occurs when PBO is scavenged from the air by precipitation (rain, snow), a process also known as washout. Dry deposition involves the removal of aerosol-bound PBO through gravitational settling. orst.edu Studies measuring deposition after aerial applications have quantified PBO on ground-level surfaces, confirming dry deposition as a significant removal mechanism. nih.govnih.gov For instance, one study detected PBO deposition at levels of 5,000 µg/m² near the center of a spray zone. nih.gov
Environmental Distribution and Compartmental Modeling
The distribution of PBO in the environment is governed by its physical and chemical properties, which determine how it partitions among air, water, soil, and sediment. PBO has low water solubility and a very low Henry's Law constant, which indicates it is not expected to volatilize significantly from water or moist soil surfaces. nih.gov
Conversely, its organic carbon-water (B12546825) partition coefficient (Koc) values, ranging from 399 to 830, suggest that PBO has a moderate to high affinity for binding to soil particles and sediment. nih.govpublications.gc.ca This binding reduces its mobility in most soil types, with the exception of sandy soils where it may be more mobile. publications.gc.caorst.edu In aquatic systems, a significant portion of PBO is expected to partition from the water column to the sediment. publications.gc.ca
Regulatory agencies use environmental fate models to predict the distribution and concentration of chemicals. For PBO, models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) have been used to simulate its fate and transport on agricultural fields and in water bodies to estimate environmental concentrations. epa.gov
Fugacity Modeling for Environmental Exposure Assessment
Fugacity models are mathematical tools used in environmental chemistry to predict the distribution and fate of chemicals in a multi-media environment (air, water, soil, sediment, biota). ulisboa.pt The concept of fugacity, or a chemical's "escaping tendency," helps to determine the direction of transfer between different environmental compartments until equilibrium is reached. ulisboa.pt These models range in complexity from simple equilibrium partitioning (Level I) to dynamic, non-steady-state systems (Level IV). ulisboa.pt
While specific fugacity modeling studies for 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine are not prevalent in publicly available literature, the methodology can be applied using its known physicochemical properties to predict its environmental behavior. The key properties for such a model would include its molecular weight, water solubility, vapor pressure, and octanol-water partition coefficient (log Kow).
Given its very low water solubility and low vapor pressure, combined with a high log Kow, a fugacity model would predict that this compound will predominantly partition into solid phases with high organic content, such as soil and sediment. amazonaws.com Concentrations in water and air would be expected to be extremely low. This is consistent with monitoring studies that have detected the substance in e-waste recycling facility dust and residential dust but not in outdoor air or water samples. umn.eduresearchgate.net Environmental exposure assessments for similar flame retardants often focus on indoor environments and dust as significant human exposure pathways. researchgate.netcpsc.gov
Table 1: Physicochemical Properties for Fugacity Modeling of Einecs 259-505-1
| Property | Value |
|---|---|
| Molecular Formula | C21H6Br9N3O3 |
| Molecular Weight | 1067.4 g/mol |
| Water Solubility | Very low |
| Log Kow (Octanol-Water Partition Coefficient) | 11.8 (estimated) |
| Vapor Pressure | Very low |
Leaching Potential to Groundwater Systems
The potential for a chemical to leach from the soil surface into underlying groundwater systems is a critical factor in its environmental risk profile. This potential is governed by the substance's mobility in soil, which is influenced by its water solubility and its tendency to adsorb to soil particles.
High Adsorption: The compound's high log Kow value indicates strong hydrophobicity, meaning it preferentially binds to organic matter in soil and sediment rather than dissolving in water. researchgate.net This strong adsorption significantly limits its mobility down the soil profile.
Low Water Solubility: Its extremely low solubility in water means that there is very little of the compound in the dissolved phase available for transport with percolating rainwater. amazonaws.com
Despite these properties, the potential for groundwater contamination cannot be entirely dismissed, particularly over long time scales or in specific scenarios. Studies on other persistent, hydrophobic BFRs have suggested that transport can occur when the chemicals are bound to mobile colloidal particles in the soil. researchgate.net Furthermore, higher concentrations might be found in groundwater near industrial point sources, such as manufacturing and processing sites, or from the leachate of landfills containing products with this flame retardant. amazonaws.com While widespread contamination of water sources is not expected, the persistence of the compound means that even slow migration could eventually pose a risk. amazonaws.comresearchgate.net
Table 2: Factors Influencing Groundwater Leaching Potential
| Factor | Relevance to this compound | Effect on Leaching Potential |
|---|---|---|
| Water Solubility | Extremely Low | Decreases |
| Soil Adsorption (Koc) | Very High (inferred from high Log Kow) | Decreases |
| Persistence (Half-life) | High (Persistent) | Increases (more time to leach) |
| Soil Type | Higher organic matter increases adsorption | Decreases |
| Proximity to Point Sources | Used in industrial applications | Increases (locally) |
Ecological Balance and Ecosystem Impact Methodologies
Assessing the impact of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine on ecological balance involves a range of methodologies designed to evaluate its potential harm to environmental organisms and the broader ecosystem. These assessments are typically part of a comprehensive environmental risk assessment (ERA) framework. service.gov.ukepa.gov
A primary methodology is the PBT (Persistence, Bioaccumulation, and Toxicity) assessment . detritusjournal.com This compound is under evaluation by the European Chemicals Agency (ECHA) as a potential PBT substance. detritusjournal.com
Persistence (P): Assessed through biodegradation studies. Like many BFRs, this compound is not readily biodegradable, indicating it can persist in the environment for long periods. researchgate.net
Bioaccumulation (B): Evaluated based on the log Kow. A high log Kow suggests a high potential to accumulate in the fatty tissues of organisms.
Toxicity (T): Determined through standardized ecotoxicity tests on representative aquatic organisms.
These toxicity tests provide data on the concentrations at which the chemical may be harmful. For this compound, available data indicates toxicity to aquatic life, although the very low water solubility may limit exposure in the water column.
Table 3: Aquatic Ecotoxicity Data for this compound
| Organism | Endpoint | Value |
|---|---|---|
| Fish (Carp) | 96-hour LC50 (Lethal Concentration, 50%) | >0.013 mg/L |
| Invertebrate (Daphnia magna) | 48-hour EC50 (Effective Concentration, 50%) | >0.013 mg/L |
| Algae (Freshwater) | 96-hour EC50 (Growth Inhibition) | >0.013 mg/L |
Source: Material Safety Data Sheet
Another key methodology is Lifecycle Analysis and Environmental Monitoring . This approach assesses potential releases throughout the product lifecycle, from manufacture and use in consumer products (e.g., electronics, textiles) to disposal in e-waste streams. useforesight.io Monitoring studies are then used to measure the compound's actual presence in the environment. Research has successfully identified 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine in dust from e-waste facilities and homes, confirming a pathway for release and exposure. umn.eduresearchgate.net These findings are critical for refining exposure models and understanding the real-world impact on ecosystems.
Finally, in-vitro and in-vivo biotransformation studies in organisms are used to understand metabolic pathways. Recent research has shown that this compound can be metabolized into 2,4,6-tribromophenol (B41969) (2,4,6-TBP), which is a substance of toxicological concern itself. nih.gov This highlights the importance of assessing not only the parent compound but also its potential metabolites when evaluating ecosystem impact.
In Vitro and in Silico Toxicokinetic and Metabolic Pathway Investigations
Differential Metabolism of Propylene (B89431) Glycol Monomethyl Ether Isomers
The structural differences between the α and β isomers of PGME lead to distinct metabolic pathways, a key factor in their varying biological activities. researchgate.netnih.gov
α-Isomer (1-Methoxy-2-propanol) Metabolic Pathways: O-Dealkylation via Microsomal Mixed Function Oxidases
The primary metabolic route for the α-isomer, 1-methoxy-2-propanol (B31579), involves O-dealkylation. scbt.com This reaction is catalyzed by microsomal mixed-function oxidases, a component of the cytochrome P450 enzyme system. europa.euoup.com The process results in the formation of propylene glycol, which can then be further metabolized. oup.comnih.gov Minor pathways for the α-isomer include conjugation to form glucuronide or sulfate (B86663) conjugates. nih.gov
β-Isomer (2-Methoxy-1-propanol) Metabolic Pathways: Oxidation by Alcohol Dehydrogenase and Aldehyde Dehydrogenase to 2-Methoxypropionic Acid
In contrast, the β-isomer, 2-methoxy-1-propanol, is metabolized through a different enzymatic process. scbt.comunil.ch The primary alcohol group of the β-isomer undergoes oxidation, a reaction catalyzed sequentially by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). unil.chnih.govnih.gov This metabolic conversion leads to the formation of 2-methoxypropionic acid (2-MPA) as the major metabolite. researchgate.netnih.govnih.gov The formation of 2-MPA is considered a significant factor in the toxicological profile of the β-isomer. researchgate.netnih.gov
In Vitro Models for Hepatic Metabolism and Clearance Determination
To understand the hepatic metabolism and clearance of PGME isomers, researchers employ various in vitro models that replicate liver function. These models are crucial for generating data on metabolic rates and intrinsic clearance, which are essential for risk assessment.
Utilization of Human HepaRG Cell Lines
The human HepaRG cell line has emerged as a valuable in vitro tool for studying the hepatic metabolism of xenobiotics, including the β-isomer of PGME. unil.chnih.govfhnw.ch HepaRG cells are a human bipotent progenitor cell line that can differentiate into both biliary-like and hepatocyte-like cells, expressing a range of drug-metabolizing enzymes. nih.govresearchgate.netmdpi.com Studies have demonstrated the successful use of 3D cultures of HepaRG cells to investigate the hepatic metabolism of β-PGME. unil.chnih.gov These cells exhibit the presence and activity of both ADH and ALDH, enabling the formation of 2-MPA from the β-isomer. nih.govnih.gov This makes them a suitable model for long-term metabolism studies. nih.gov
Application of Human S9 Liver Fractions for Intrinsic Clearance Data
Human S9 liver fractions are another key in vitro system used to determine the intrinsic clearance of compounds. unil.chfhnw.ch The S9 fraction is a subcellular preparation that contains both microsomal and cytosolic enzymes, including a wide variety of phase I and phase II metabolic enzymes. evotec.combioivt.comnih.gov For the study of PGME, human S9 fractions have been used to generate hepatic intrinsic clearance (CLint) data for the β-isomer. unil.chnih.govfhnw.ch These experiments have confirmed the presence of ADH and ALDH activity and the subsequent formation of 2-MPA. nih.govnih.gov S9 fractions are particularly useful for short-term metabolism studies and high-throughput screening due to their ease of use and cost-effectiveness. evotec.combioivt.com
Toxicokinetic (TK) Modeling and In Vitro-In Vivo Extrapolation (IVIVE)
Data generated from in vitro systems are foundational for developing toxicokinetic (TK) models. unil.chnih.govresearchgate.net These computational models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within a biological system. wikipedia.org By integrating in vitro data, such as intrinsic clearance values from HepaRG cells and S9 fractions, into TK models, it is possible to predict the in vivo behavior of PGME and its metabolites. nih.govresearchgate.net
This process, known as in vitro-in vivo extrapolation (IVIVE), is a critical component of modern risk assessment. fhnw.chwikipedia.orgscitovation.com IVIVE allows researchers to translate in vitro findings into predictions of human equivalent doses and internal exposure concentrations. wikipedia.orgscitovation.com For PGME, TK models have been developed and refined using data from human volunteer studies and in vitro experiments to better understand the kinetic profiles of the isomers. unil.chnih.govresearchgate.net For instance, hepatic clearance values for β-PGME, derived from both 3D HepaRG and S9 fraction studies, have been integrated into a TK model to predict urinary concentrations of 2-MPA, showing good correlation with observed experimental data. nih.gov
Prediction of Internal Exposures and Metabolite Concentrations
Physiologically Based Pharmacokinetic (PBPK) modeling is a primary tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of PGMEA and its metabolites. nih.gov These mathematical models simulate the time-course distribution of a chemical in various body tissues. nih.gov For PGMEA, PBPK models are crucial for understanding the internal dosimetry, as the parent compound is very short-lived in vivo. nih.gov
The primary metabolic pathway for PGMEA is hydrolysis to PGME and acetic acid. inchem.org PGME is then further metabolized, primarily through O-demethylation to form propylene glycol, which enters the Krebs cycle, or via conjugation with sulfates and glucuronic acid. oup.comeuropa.eu PBPK models for PGMEA are therefore often extensions of models developed for PGME. nih.gov These models incorporate data from various pharmacokinetic and mechanistic studies to predict the internal concentrations of PGME in blood and other tissues following exposure to PGMEA. nih.govresearchgate.net For instance, models predict that due to metabolic differences, rats would have a higher maximum concentration (Cmax) and area under the curve (AUC) for PGME in the blood compared to humans at similar inhalation exposure levels. nih.gov
Integration of Blood-Brain Barrier (BBB) Permeation Parameters in Models
To understand the potential effects of solvents on the central nervous system (CNS), it is critical to predict their ability to cross the blood-brain barrier (BBB). nih.gov PBPK models for PGMEA's primary metabolite, PGME, have been specifically developed to include parameters for BBB permeation. unil.chnih.gov These models often represent the brain as a distinct compartment, with transfer coefficients that describe the rate of entry and exit across the BBB. nih.gov
In vitro studies using BBB models have demonstrated that glycol ethers, including PGME, exhibit high passive permeation. unil.chnih.govresearchgate.net This is quantified by the permeability coefficient (Pe). By integrating these experimentally derived permeability values into a toxicokinetic (TK) model, researchers can predict the concentration of the substance within the brain following external exposure. unil.chresearchgate.netx-mol.com
A study integrating in vitro neurotoxicity data with an in silico toxicokinetic model determined the permeability coefficient for PGME, which is presented in the table below alongside related compounds for comparison. nih.govresearchgate.net
| Compound | Permeability Coefficient (Pe) (cm/min) |
| Propylene Glycol Methyl Ether (PGME) | 11.0 × 10⁻³ |
| Propylene Glycol Butyl Ether (PGBE) | 9.0 × 10⁻³ |
| Ethylene (B1197577) Glycol Methyl Ether (EGME) | 6.0 × 10⁻³ |
| This table presents in vitro permeability coefficients for PGME and other glycol ethers across a blood-brain barrier model. Data sourced from studies predicting human neurotoxicity. nih.govresearchgate.net |
These parameters are essential for refining PBPK models to more accurately estimate CNS exposure. unil.chnih.gov
Validation of In Silico Models with Experimental Data
The validation of PBPK models is a critical step to ensure their predictive accuracy. numberanalytics.com This process involves comparing the model's predictions with experimental data obtained from in vivo (animal or human) or in vitro studies. numberanalytics.comnih.govcomplexgenerics.org If the model can accurately reproduce observed pharmacokinetic values, it is considered validated and can be used with greater confidence for risk assessment and extrapolation between species or exposure routes. frontiersin.org
For PGMEA/PGME, PBPK models have been validated using data from controlled exposure studies in both animals and humans. nih.govresearchgate.net For example, a key study involved exposing human volunteers to PGME vapor and measuring its concentration in blood and urine. researchgate.net The data from such studies are used to verify and refine the PBPK model's predictions. nih.govnih.gov The table below shows a comparison of PGME concentrations in the blood of human volunteers at the end of a 6-hour exposure, which can be used to validate model outputs. researchgate.net
| Exposure Concentration (ppm) | Measured Blood PGME (mg/L) |
| 15 | 2.0 (±0.9) |
| 50 | 4.9 (±2.3) |
| 95 | 11.8 (±2.4) |
| This table shows the mean (± standard deviation) concentration of PGME measured in the blood of human volunteers at the end of a 6-hour inhalation exposure. Such data are crucial for the validation of PBPK models. researchgate.net |
Hydrolysis Kinetics of Propylene Glycol Monomethyl Ether Acetate (B1210297) in Biological Tissues
The initial and most critical step in the metabolism of PGMEA is its rapid hydrolysis to PGME and acetic acid. oup.comoecd.org This reaction is catalyzed by a group of enzymes known as carboxylesterases, which are widely distributed throughout the body, including in the blood, liver, and nasal epithelium. oup.cominchem.orgcore.ac.uk
In vitro studies have been conducted to determine the rate of this hydrolysis in various tissues from both rats and humans. oup.comnih.gov These studies typically measure the half-life of PGMEA when incubated with tissue homogenates or whole blood. The results demonstrate that hydrolysis is extremely rapid in vivo, with a blood half-life in rats calculated to be just a few minutes. oup.comnih.gov
Interestingly, the rate of hydrolysis varies between species and tissues. For instance, PGMEA is hydrolyzed approximately twice as fast in rat blood as in human blood. oup.comresearchgate.net In contrast, the hydrolysis rates in liver homogenates from rats and humans are quite similar. oup.comnih.gov The nasal mucosa also shows significant carboxylesterase activity, which is relevant for inhalation exposures, as local hydrolysis can occur at the portal of entry. oup.comnih.govoup.com
| Tissue | Species | PGMEA Concentration | Hydrolysis Half-Life (minutes) |
| Whole Blood | Rat | 5 µg/ml | 16 |
| Whole Blood | Rat | 50 µg/ml | 15 |
| Whole Blood | Human | 5 µg/ml | 36 |
| Whole Blood | Human | 50 µg/ml | 34 |
| Liver Homogenate | Rat | 5 or 50 µg/ml | 34 |
| Liver Homogenate | Human | 5 or 50 µg/ml | 27-30 |
| This table summarizes the in vitro hydrolysis half-lives of PGMEA in blood and liver tissue homogenates from rats and humans. Data sourced from toxicological studies. oup.comresearchgate.netnih.gov |
These kinetic data are fundamental inputs for PBPK models and confirm the underlying assumption that the toxicokinetics of PGMEA are essentially equivalent to those of PGME following the initial, rapid hydrolysis. oup.comnih.gov
Advanced Research in Material Science Applications and Chemical Processing
Solvency Characteristics in High-Purity Applications
Toluene (B28343) diisocyanate is soluble in a variety of organic solvents, including acetone, ether, and benzene, but has low solubility in water, with which it reacts. solubilityofthings.comsdlookchem.comiarc.fr While primarily known as a reactant, its solvency characteristics are relevant in specific industrial contexts.
Use in Semiconductor and Display Material Processes
While high-purity toluene, the precursor to TDI, is utilized in semiconductor manufacturing for applications like photoresist formulations and cleaning processes, direct evidence for the use of TDI itself as a solvent in these high-purity applications is not prominent in the available research. acs.org The manufacturing of semiconductors and display panels involves highly specialized chemicals, and the role of TDI in this sector is more established as a component of adhesives and encapsulants that provide protection for electronic components rather than as a process solvent. chemicalbook.com The production of polyurethane-based polishing pads, which can be used in the chemical mechanical polishing of semiconductor substrates like silicon carbide, represents an indirect application where TDI is a key reactant. almacgroup.comgoogle.com
Solvent Behavior in Polymer and Resin Systems (e.g., Polyurethane/Isocyanate and Epoxy Systems)
In the context of polyurethane and epoxy resin systems, toluene diisocyanate primarily functions as a reactive monomer rather than a solvent. solubilityofthings.comhanspub.orgsolubilityofthings.com TDI's isocyanate groups react with the hydroxyl groups of polyols to form the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. wikipedia.orgsolubilityofthings.com Similarly, in epoxy systems, TDI can be used to create epoxy-polyol blends for two-component polyurethane coatings. hanspub.orgsolubilityofthings.com
While TDI is miscible with many organic solvents used in these formulations, its role is not to dissolve the polymer but to participate in the polymerization reaction. chemicalbook.com The solubility of TDI in these systems is a critical factor for ensuring a homogeneous reaction mixture, which in turn affects the properties of the final cured material. sdlookchem.com For instance, in the formulation of polyurethane coatings, the stoichiometry of the hydroxyl groups from the epoxy polyol to the isocyanate groups of TDI is a key determinant of the final film's properties, including its chemical resistance. hanspub.orgsolubilityofthings.com
Purification and Separation Technologies for Isomer Control
Commercial TDI is typically a mixture of the 2,4- and 2,6-isomers, with common ratios being 80:20 and 65:35. wikidoc.orgpoliuretanos.net The separation and control of these isomers are crucial as the isomer ratio affects the reactivity and the final properties of the polyurethane products. shaktichemicals.org
Reactive Separation Techniques for Trace Isomer Removal
The separation of TDI isomers is traditionally accomplished through distillation. wikidoc.orgwikipedia.orgpoliuretanos.net However, advanced techniques are being explored for more efficient purification. One such method involves reactive separation, where a substance is added to selectively react with one isomer, facilitating its removal. For instance, a process has been described where aluminum oxide is used to polymerize ortho-isomers of toluene diisocyanate, allowing the non-vicinal isomers to be separated by distillation. google.com Another approach utilizes adsorbents like Y-type zeolites that have been cation-exchanged with elements such as sodium, calcium, lithium, or magnesium. google.com These zeolites can selectively adsorb the 2,4-TDI isomer, which can then be recovered through desorption with a suitable solvent like toluene. google.com
The table below summarizes findings on the selective adsorption of TDI isomers.
| Adsorbent/Reactive Agent | Target Isomer | Separation Principle | Reference |
| Aluminum Oxide | Ortho-isomers | Selective polymerization followed by distillation | google.com |
| Y-type Zeolite (Na, Ca, Li, or Mg exchanged) | 2,4-Toluene Diisocyanate | Selective adsorption | google.com |
| Y-type Zeolite (Potassium exchanged) | 2,6-Toluene Diisocyanate | Selective adsorption | wipo.int |
Chemoselective Tagging Strategies for Impurity Management
Chemoselective tagging is a purification strategy where a "tag" is attached to an impurity, altering its chemical or physical properties to facilitate its removal. This technique is particularly useful for removing impurities that are chemically similar to the desired product. almacgroup.comwipo.int While widely applied in fields like peptide synthesis, its direct application to the large-scale industrial purification of toluene diisocyanate is not extensively documented in the available research. wipo.intresearchgate.netresearchgate.net
Theoretically, this strategy could be applied to TDI production by introducing a reagent that selectively reacts with a specific impurity, such as an unwanted isomer or a side-product from the phosgenation process. The tagged impurity could then be removed by extraction, filtration, or chromatography. For example, methods have been developed for the chemoselective modification of primary amines, which are precursors to isocyanates. researchgate.net An isocyanate-mediated chemical tagging (IMCT) strategy has also been described for attaching chemical moieties to small molecules containing nucleophilic groups like amines and alcohols. researchgate.net This suggests the potential for developing similar strategies for the purification of isocyanates or their precursors.
Chemical Recycling Protocols in Purification Processes
Significant research has been dedicated to the chemical recycling of polyurethane foams, a major end-use for toluene diisocyanate. These recycling protocols are a form of purification, as they aim to recover the constituent monomers, including TDI or its precursor, toluene diamine (TDA), from the polymer waste. specialchem.comthechemicalengineer.comcircularplasticsnl.org
Several chemical recycling methods are under investigation, including:
Chemolysis : This process involves the chemical breakdown of the polyurethane polymer using reagents like glycols. specialchem.com Covestro has developed a process where pre-sorted mattress foam is treated with a glycol and an additive to recover both the polyol and TDA with high purity. specialchem.com The recovered TDA can then be used to produce new TDI. thechemicalengineer.com
Acidolysis : A fast, solvent-free acidolysis process using maleic acid has been reported to recycle TDI-based flexible polyurethane foam. This method recovers the polyol and TDA, with the potential for closed-loop production of polyurethane. circularplasticsnl.orgacs.org
Hydrolysis : The hydrolysis of TDI distillation residues, which are by-products of TDI production, can be used to recover TDA. google.comhanspub.orgwipo.intresearchgate.net This can be achieved under atmospheric pressure using mediums like ethylene (B1197577) glycol and triethylenetetramine (B94423) with a sodium hydroxide (B78521) catalyst, or with supercritical water. hanspub.orgresearchgate.net
The table below presents a summary of different chemical recycling methods for TDI-based polyurethanes.
| Recycling Method | Feedstock | Key Reagents/Conditions | Recovered Products | Reference |
| Chemolysis | Polyurethane Foam (from mattresses) | Glycol, additive | Polyol, Toluene Diamine (TDA) | specialchem.comthechemicalengineer.com |
| Acidolysis | Flexible Polyurethane Foam | Maleic Acid (<200 °C) | Recycled Polyol, Toluene Diamine (TDA) | circularplasticsnl.orgacs.org |
| Hydrolysis | TDI Distillery Residues | Ethylene Glycol, Triethylenetetramine, NaOH | Toluene Diamine (TDA) | hanspub.orgwipo.int |
| Supercritical Water Hydrolysis | TDI Distillery Residues | Super- or sub-critical water | Toluene Diamine (TDA) | researchgate.net |
Oxidation Chemistry and Reaction Mechanisms
The oxidation of alkoxypropanols, a class of bifunctional compounds containing both ether and alcohol functional groups, is a significant area of research in synthetic organic chemistry. The presence of these two groups on the same molecule allows for the selective synthesis of various valuable derivatives, including aldehydes, ketones, and carboxylic acids. The specific isomer under consideration, 2-methoxy-1-propanol, presents a primary alcohol group, which influences its oxidation pathways and the resulting products.
Kinetics and Mechanisms of 2-Methoxy-1-propanol Oxidation
The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation. The oxidation of 2-methoxy-1-propanol has been investigated using various oxidizing agents, with studies focusing on determining the order of the reaction with respect to the reactants and the influence of experimental parameters such as temperature and solvent polarity.
A notable study on the oxidation of 2-methoxy-1-propanol utilized tripropylammonium (B8586437) fluorochromate (TPAFC) as the oxidizing agent in an aqueous acetic acid medium in the presence of sulfuric acid. ijpcsonline.com The kinetic results from this study revealed that the reaction is first order with respect to both 2-methoxy-1-propanol and TPAFC. ijpcsonline.com This first-order dependence suggests that the initial step of the reaction involves the interaction of one molecule of the alcohol with one molecule of the oxidant. The oxidation of 2-methoxy-1-propanol with TPAFC ultimately yields acetone. ijpcsonline.com
The effect of temperature on the reaction rate was also examined, with experiments conducted over a temperature range of 293K to 313K. ijpcsonline.com The rate of oxidation was found to increase with increasing temperature, a typical behavior for most chemical reactions. This relationship allows for the calculation of important activation parameters, such as the enthalpy and entropy of activation, which provide further understanding of the transition state of the reaction. The negative entropy of activation observed in this study suggests a more ordered transition state compared to the initial reactants. ijpcsonline.com
Based on the kinetic data, a plausible mechanism for the oxidation of 2-methoxy-1-propanol by TPAFC has been proposed. The mechanism likely involves the formation of a chromate (B82759) ester intermediate between the alcohol and the TPAFC. This intermediate then undergoes a rate-determining decomposition step, involving the abstraction of a hydride ion from the carbon atom bearing the hydroxyl group, to form the corresponding carbonyl compound.
Table 1: Kinetic Data for the Oxidation of 2-Methoxy-1-propanol by Tripropylammonium Fluorochromate (TPAFC)
| Parameter | Finding | Citation |
| Order of reaction w.r.t. [2-Methoxy-1-propanol] | First Order | ijpcsonline.com |
| Order of reaction w.r.t. [TPAFC] | First Order | ijpcsonline.com |
| Effect of Temperature | Reaction rate increases with increasing temperature. | ijpcsonline.com |
| Effect of Solvent Polarity | Rate increases with a decrease in solvent polarity. | ijpcsonline.com |
| Stoichiometry | 1 mole of alcohol reacts with 1 mole of TPAFC. | ijpcsonline.com |
Role of Oxidizing Agents in Derivative Formation
The choice of oxidizing agent is crucial in the oxidation of alcohols as it can determine the nature and yield of the products. A variety of oxidizing agents have been employed for the oxidation of methoxy (B1213986) propanol (B110389) isomers, leading to the formation of different derivatives. camachem.comatamanchemicals.com
Mild oxidizing agents are generally used to convert primary alcohols, such as 2-methoxy-1-propanol, into aldehydes. More potent oxidizing agents can further oxidize the initially formed aldehyde to a carboxylic acid. In the case of the isomeric 1-methoxy-2-propanol (B31579), which is a secondary alcohol, oxidation typically yields a ketone. asianpubs.org
Common oxidizing agents used for the oxidation of alcohols include chromate-based reagents and other transition metal compounds. ijpcsonline.comasianpubs.org For instance, tripropylammonium fluorochromate (TPAFC) has been shown to be a mild, efficient, and selective oxidizing agent for this purpose. ijpcsonline.com Other oxidizing agents like ditelluratoargentate(III) have also been studied for the oxidation of 1-methoxy-2-propanol, which results in the formation of a ketone. asianpubs.orgresearchgate.net The reactivity and selectivity of these oxidizing agents are influenced by factors such as the reaction medium (acidic, basic, or neutral) and the presence of any catalysts.
The oxidation of methoxy propanol can also be influenced by the presence of other functional groups. The ether linkage in 2-methoxy-1-propanol is relatively unreactive under typical oxidizing conditions focused on the alcohol group. camachem.comatamanchemicals.com This allows for the selective transformation of the hydroxyl group without affecting the ether part of the molecule.
Table 2: Oxidizing Agents and Their Derivatives from Methoxy Propanol Isomers
| Methoxy Propanol Isomer | Oxidizing Agent | Major Product | Citation |
| 2-Methoxy-1-propanol | Tripropylammonium Fluorochromate (TPAFC) | Acetone | ijpcsonline.com |
| 1-Methoxy-2-propanol | Ditelluratoargentate(III) | Ketone | asianpubs.org |
| Methoxy Propanol (general) | General Oxidizing Agents | Aldehydes or Ketones | camachem.comatamanchemicals.com |
Analytical Methodologies and Characterization Techniques
Chromatographic Methods for Quantification and Isomer Separation
Chromatographic techniques are fundamental in the analysis of Einecs 259-505-1, allowing for the separation of its various isomers and their quantification in different matrices.
Gas chromatography coupled with a flame ionization detector (GC-FID) is a robust and widely used method for the determination of volatile and semi-volatile organic compounds in air samples. ufl.eduscioninstruments.comchromatographyonline.com A specific method for the analysis of MTHPA vapor in workplace air has been developed, which involves sampling the air using a solid sorbent followed by analysis with GC-FID. oup.comnih.gov
In this method, air is drawn through a tube containing Amberlite XAD-2, a porous polymer resin, which effectively traps the MTHPA vapor. nih.gov The collected anhydride (B1165640) is then eluted from the sorbent with a suitable solvent, such as toluene (B28343), and an aliquot of the resulting solution is injected into the gas chromatograph. oup.com The separation of MTHPA isomers is achieved on a capillary column, and the eluted compounds are detected by the flame ionization detector. scioninstruments.comoup.com The FID generates a current proportional to the amount of carbon atoms in the analyte, allowing for sensitive and quantitative detection. scioninstruments.comchromatographyonline.com
Table 1: GC-FID Method Parameters for MTHPA Air Analysis
| Parameter | Value/Description |
|---|---|
| Sampling Sorbent | Amberlite XAD-2 |
| Elution Solvent | Toluene |
| Detection Limit | 10 µg/m³ (for a 20 L air sample) |
| Detector | Flame Ionization Detector (FID) |
Spectrophotometric Approaches for Kinetic Studies
UV-Visible spectrophotometry is a valuable tool for studying the kinetics of chemical reactions by monitoring the change in absorbance of a reactant or product over time. thermofisher.comsapub.org This technique can be applied to investigate the hydrolysis of cyclic anhydrides like those found in this compound.
A kinetic study on the hydrolysis of a related compound, phthalic anhydride, demonstrates the utility of this approach. researchgate.net The reaction can be monitored by measuring the change in absorbance at a specific wavelength corresponding to one of the species involved in the reaction. youtube.comsctunisie.orgresearchgate.net By analyzing the absorbance data over time, the rate of the reaction and the rate constant can be determined. thermofisher.com
For instance, the hydrolysis of an anhydride to its corresponding dicarboxylic acid can be followed spectrophotometrically if the anhydride and the acid have different absorption spectra. researchgate.net The observed rate constants can be determined under various conditions, such as different pH values, to elucidate the reaction mechanism. researchgate.net This approach provides insights into the stability and reactivity of the anhydride in aqueous environments.
Table 2: Principles of Spectrophotometric Kinetic Analysis
| Principle | Description |
|---|---|
| Measurement | Change in absorbance of a reactant or product over time at a specific wavelength. |
| Data Analysis | Determination of reaction rate and rate constant from absorbance vs. time plots. |
| Application | Elucidation of reaction mechanisms, such as hydrolysis, under various conditions (e.g., pH). |
Development of Methods for Metabolite Detection and Quantification
Following exposure, this compound is metabolized in the body, primarily through hydrolysis to its corresponding methyltetrahydrophthalic acid (MTHP acid). nih.gov The detection and quantification of this metabolite in biological fluids, such as urine, serve as a biomarker for exposure assessment.
A method has been developed for the determination of MTHP acid in human urine using gas chromatography with selected ion monitoring (SIM). nih.gov This technique offers high sensitivity and specificity for the analysis of the target metabolite. nih.gov The analytical procedure involves several steps:
Sample Preparation: The urine sample is first subjected to a liquid-solid extraction using a C18 sorbent column to isolate the MTHP acid. nih.gov
Derivatization: The extracted MTHP acid is then esterified, for example, with methanol (B129727) and boron trifluoride, to increase its volatility for GC analysis. nih.gov
GC-MS Analysis: The derivatized metabolite is analyzed by capillary gas chromatography coupled with mass spectrometry, operating in the selected ion monitoring mode. nih.gov Deuterium-labeled MTHP acid is used as an internal standard to ensure accurate quantification. nih.gov
This method allows for the detection and quantification of the different isomers of MTHP acid with a total detection limit of less than 6 ng/mL. nih.gov The intra-assay and inter-assay precision have been demonstrated to be within acceptable limits, and the recovery of the metabolite is high, making this method suitable for biological monitoring of MTHPA exposure. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful technique for metabolite identification and quantification. mass-analytica.comchromatographyonline.com
Table 3: Method for MTHP Acid Metabolite Analysis in Urine
| Step | Description |
|---|---|
| Sample Matrix | Human Urine |
| Extraction | Liquid-solid extraction with C18 sorbent |
| Derivatization | Esterification with methanol and boron trifluoride |
| Analytical Technique | Capillary Gas Chromatography with Selected Ion Monitoring (GC-SIM) |
| Internal Standard | Deuterium-labeled MTHP acid |
| Detection Limit | < 6 ng/mL for the three major isomers |
Regulatory Science and Chemical Assessment Methodologies Research Context
Influence of Regulatory Frameworks (e.g., REACH, CEPA) on Research Priorities and Assessment Strategies
Global regulatory frameworks are pivotal in shaping the scientific research and assessment strategies for chemical substances like Einecs 259-505-1. Two of the most influential regulations are the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) and the Canadian Environmental Protection Act (CEPA).
The REACH regulation, enforced by the European Chemicals Agency (ECHA), places the responsibility on industries to demonstrate the safety of their chemicals. For a compound such as this compound, this necessitates a comprehensive compilation of data on its properties, uses, and potential risks to human health and the environment. The specific information requirements under REACH are tiered based on the production volume of the substance. This tiered approach directly influences research priorities, compelling manufacturers and importers to conduct a range of studies, from basic physicochemical characterizations to extensive toxicological and ecotoxicological testing. The aim is to develop a robust chemical safety assessment that identifies the conditions under which the substance can be handled safely.
In Canada, CEPA provides the legislative framework for the assessment and management of chemical substances. The Chemicals Management Plan (CMP) under CEPA systematically screens and assesses substances to determine if they pose a risk to human health or the environment. If a substance like this compound is prioritized for assessment, the government may require industry to provide information. The assessment process under CEPA is risk-based, considering both the inherent hazards of the substance and the potential for exposure. This regulatory pull drives research towards understanding the real-world behavior and potential impacts of the chemical in the Canadian context.
Both REACH and CEPA have increasingly emphasized the need to reduce reliance on animal testing, thereby stimulating the development and adoption of alternative assessment methods.
Integration of New Approach Methodologies (NAMs) in Chemical Assessment
The assessment of chemicals is undergoing a significant transformation with the integration of New Approach Methodologies (NAMs). These innovative techniques, which include in vitro (test-tube) and in silico (computer-based) methods, offer a more efficient and often more human-relevant alternative to traditional animal testing.
The power of NAMs is most fully realized when in vitro and in silico methods are combined to create a weight of evidence for a substance's potential toxicity.
In Silico Methods: For a compound like this compound, the assessment would likely begin with in silico modeling. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict the toxicological properties of a chemical based on its molecular structure by comparing it to structurally similar compounds with known toxicity data. These predictive models are valuable for prioritizing chemicals for further testing and for filling data gaps without the need for laboratory experiments.
In Vitro Methods: Following in silico screening, a battery of in vitro assays would be employed to investigate specific biological activities. These assays use human cells or cellular components to assess potential toxicological endpoints such as cytotoxicity, genotoxicity, skin sensitization, and endocrine disruption. High-throughput screening (HTS) methods allow for the rapid testing of a substance across a wide range of concentrations and biological targets.
The integration of these methods allows for a more mechanistic understanding of a chemical's potential toxicity. For example, if a QSAR model predicts that this compound may be a skin sensitizer, this hypothesis can be tested using a validated in vitro skin sensitization assay. The results from these NAMs can then be used to inform a more targeted and potentially reduced in vivo testing strategy if required by regulatory mandates.
The following interactive table illustrates a hypothetical integrated testing strategy for this compound, combining in silico and in vitro approaches:
| Toxicological Endpoint | In Silico Method | In Vitro Assay | Predicted Outcome |
| Skin Sensitization | QSAR modeling based on structural alerts | Direct Peptide Reactivity Assay (DPRA) | Moderate sensitizer |
| Genotoxicity | (Q)SAR analysis for mutagenicity | Bacterial Reverse Mutation Test (Ames test) | Non-mutagenic |
| Acute Oral Toxicity | Read-across from analogous substances | Neutral Red Uptake (NRU) assay in cultured cells | Low toxicity |
| Endocrine Disruption | Molecular docking to hormone receptors | Estrogen Receptor Transactivation Assay | No significant activity |
Characterization and Assessment of Impurities in Commercial Chemical Products
The safety assessment of a commercial chemical product extends beyond the active ingredient to include the characterization and evaluation of any impurities. Impurities can arise from the manufacturing process, storage, or degradation of the substance. Even at low levels, some impurities can have significant toxicological profiles.
For a commercial product containing this compound, a thorough impurity profile would be established using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This allows for the identification and quantification of each impurity.
Once identified, the toxicological properties of the impurities are assessed. This can be a challenging task, especially for novel impurities with limited available data. In such cases, a combination of approaches may be used:
Threshold of Toxicological Concern (TTC): This is a risk assessment concept that establishes a human exposure threshold for a chemical below which there is a very low probability of an appreciable risk to human health. If the concentration of an impurity is below the relevant TTC, it may be considered safe without the need for extensive toxicity data.
Read-Across: The toxicity of an impurity can be inferred from the known toxicity of structurally similar compounds.
In Silico and In Vitro Testing: The same NAMs used to assess the primary substance can be applied to evaluate the potential hazards of the impurities.
The following interactive table provides a hypothetical example of an impurity assessment for a commercial batch of this compound:
| Impurity ID | Chemical Name | Concentration (%) | Assessment Approach | Conclusion |
| IMP-01 | Unreacted starting material A | 0.08 | TTC | Below threshold of concern |
| IMP-02 | By-product X | 0.03 | QSAR and Ames test | Non-mutagenic, low risk |
| IMP-03 | Degradant Y | 0.01 | Read-across from known toxicant | Potential for skin irritation, risk managed through product handling instructions |
Q & A
Q1. How can researchers formulate a focused and testable research question for studying Einecs 259-505-1?
Methodological Answer: Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population : What biological or chemical systems are affected by this compound?
- Intervention : How does concentration or environmental pH alter its reactivity?
- Comparison : Compare its properties to structurally similar compounds.
- Outcome : Identify measurable outputs (e.g., reaction kinetics, toxicity thresholds).
Ensure alignment with gaps in existing literature and feasibility of experimental validation .
Q. Q2. What experimental design principles ensure reproducibility in synthesizing or analyzing this compound?
Methodological Answer:
- Detailed Protocols : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which require explicit documentation of synthesis steps, reagent purity, and instrument calibration (e.g., NMR settings, HPLC columns) .
- Replication : Include at least three independent replicates for each assay.
- Negative/Positive Controls : Use controls to validate assay sensitivity (e.g., solvent-only controls for toxicity studies).
- Supporting Information : Publish raw data, spectra, and statistical codes in supplementary materials to enable replication .
Q. Q3. How should researchers conduct a rigorous literature review to contextualize this compound within existing knowledge?
Methodological Answer:
- Systematic Searches : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND toxicity NOT industrial production").
- Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample sizes, statistical methods) and relevance to your hypothesis.
- Synthesis Matrix : Create a table comparing findings, methodologies, and limitations of prior studies (Table 1).
Q. Table 1. Example Literature Synthesis Matrix
| Study | Key Finding | Methodology | Limitations |
|---|---|---|---|
| Smith et al. (2020) | LD50 = 50 mg/kg (mice) | Acute toxicity assay (OECD 423) | Small sample size (n=10) |
| Lee et al. (2022) | pH-dependent stability | HPLC-UV analysis | No kinetic data provided |
Q. Q4. What ethical guidelines apply to studies involving biological testing of this compound?
Methodological Answer:
- Informed Consent : For human cell-line studies, document donor consent and anonymize data .
- Animal Welfare : Follow ARRIVE guidelines for in vivo studies, including justification for sample sizes and humane endpoints.
- Data Confidentiality : Securely store raw data with restricted access and encrypt sensitive metadata .
Advanced Research Questions
Q. Q5. How can researchers resolve contradictions in published data on this compound’s physicochemical properties?
Methodological Answer:
- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan or R’s metafor package. Adjust for variables (e.g., temperature, solvent purity).
- Sensitivity Analysis : Test whether discrepancies arise from methodological differences (e.g., HPLC vs. GC-MS detection limits).
- Collaborative Verification : Partner with independent labs to replicate conflicting results under standardized conditions .
Q. Q6. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50/IC50 values.
- Bootstrapping : Validate confidence intervals for small datasets (n < 30).
- Bayesian Hierarchical Models : Account for variability across experimental batches or labs.
- Software Tools : Use GraphPad Prism, SAS, or Python’s SciPy for robust analysis .
Q. Q7. How can researchers optimize synthetic pathways for this compound derivatives while ensuring mechanistic clarity?
Methodological Answer:
- Reaction Monitoring : Employ in situ FTIR or LC-MS to track intermediate formation.
- Computational Modeling : Use DFT (Density Functional Theory) to predict reaction energetics and transition states.
- Isotope Labeling : Trace atom pathways (e.g., 13C labeling) to confirm proposed mechanisms.
- Green Chemistry Metrics : Calculate E-factors and atom economy to evaluate sustainability .
Q. Q8. What strategies validate the specificity of analytical methods for detecting this compound in complex matrices?
Methodological Answer:
- Matrix Spike Recovery : Add known quantities to environmental/biological samples (e.g., serum, soil) and measure recovery rates (acceptance: 80–120%).
- Cross-Validation : Compare results across multiple techniques (e.g., GC-MS, ELISA).
- Limit of Detection (LOD) : Determine via serial dilution until signal-to-noise ratio ≥ 3.
- Inter-Lab Studies : Participate in proficiency testing programs .
Q. Q9. How should researchers integrate multi-omics data (e.g., metabolomics, proteomics) to study this compound’s mode of action?
Methodological Answer:
- Pathway Enrichment Analysis : Use tools like MetaboAnalyst or STRING to identify perturbed biological pathways.
- Network Pharmacology : Map compound-target interactions using databases like ChEMBL or STITCH.
- Machine Learning : Train classifiers to predict toxicity endpoints from omics signatures.
- Data Repositories : Deposit raw omics data in public platforms (e.g., MetaboLights, PRIDE) .
Q. Q10. What peer-review criteria are critical for publishing high-impact studies on this compound?
Methodological Answer:
- Hypothesis-Driven Structure : Align introduction, methods, and discussion with the research question .
- Transparency : Disclose conflicts of interest, funding sources, and data availability.
- Rigor Metrics : Report effect sizes, p-values, and confidence intervals (avoid "p-hacking").
- Response to Reviewers : Address critiques with revised experiments or clarified limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
